3-(Aminomethyl)-3-(2,4-difluorophenyl)cyclobutan-1-ol
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Overview
Description
3-(Aminomethyl)-3-(2,4-difluorophenyl)cyclobutan-1-ol is a synthetic organic compound characterized by a cyclobutane ring substituted with an aminomethyl group and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-(2,4-difluorophenyl)cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,4-difluorobenzene and a suitable cyclobutane derivative.
Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction involving formaldehyde, a primary or secondary amine, and the cyclobutane derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-3-(2,4-difluorophenyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the difluorophenyl group to a more reduced form.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Dehydroxylated or reduced difluorophenyl derivatives.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development due to its unique structural features.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-3-(2,4-difluorophenyl)cyclobutan-1-ol would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under study.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)-3-phenylcyclobutan-1-ol: Lacks the difluorophenyl substitution, which may affect its reactivity and biological activity.
3-(Aminomethyl)-3-(4-fluorophenyl)cyclobutan-1-ol: Contains a single fluorine substitution, which may result in different chemical and biological properties.
Uniqueness
The presence of the 2,4-difluorophenyl group in 3-(Aminomethyl)-3-(2,4-difluorophenyl)cyclobutan-1-ol imparts unique electronic and steric properties, potentially enhancing its reactivity and specificity in various applications compared to similar compounds.
Properties
Molecular Formula |
C11H13F2NO |
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Molecular Weight |
213.22 g/mol |
IUPAC Name |
3-(aminomethyl)-3-(2,4-difluorophenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C11H13F2NO/c12-7-1-2-9(10(13)3-7)11(6-14)4-8(15)5-11/h1-3,8,15H,4-6,14H2 |
InChI Key |
FYAAZIHFCPAAIH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(CN)C2=C(C=C(C=C2)F)F)O |
Origin of Product |
United States |
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